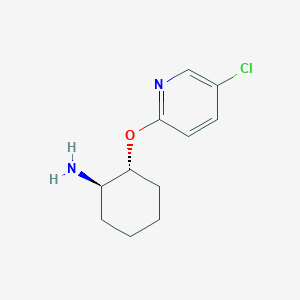
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.
Mecanismo De Acción
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of drugs used to treat ADHD and depression, such as methylphenidate and bupropion.
Biochemical and Physiological Effects
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to increase extracellular dopamine levels in the prefrontal cortex and striatum, two brain regions implicated in the regulation of attention, motivation, and reward. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential use in the treatment of substance abuse disorders. However, more studies are needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its selectivity for DAT, which reduces the risk of off-target effects. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to have a long duration of action, which may be beneficial for the treatment of chronic disorders. However, one limitation of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
Future research on (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine should focus on its potential therapeutic applications in the treatment of ADHD, depression, and substance abuse disorders. Additionally, more studies are needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective DAT inhibitors may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine involves several steps, starting with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide in the presence of a base to yield the corresponding epoxide. The epoxide is then opened with (R)-(-)-1,2-diaminocyclohexane to afford the desired product in high yield and enantiomeric purity.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to increase dopamine levels in the brain, which is a key mechanism of action for drugs used to treat ADHD and depression. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
(1R,2R)-2-(5-chloropyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h5-7,9-10H,1-4,13H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURCNLZIWEBPS-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)
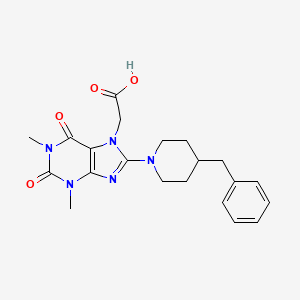
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)
![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)
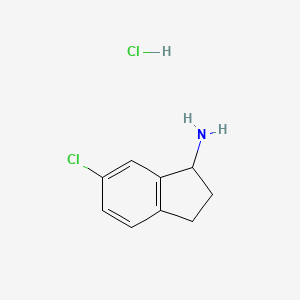

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)

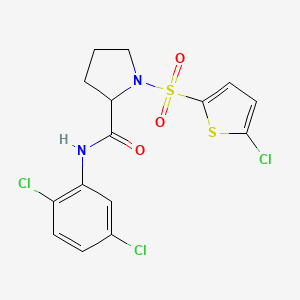
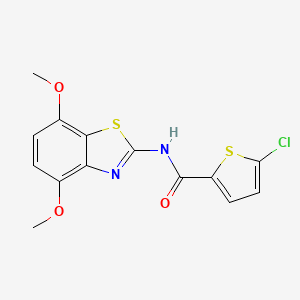
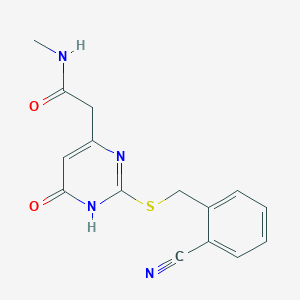
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)
![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline](/img/structure/B2566200.png)